molecular formula C24H24ClNO4S2 B2493848 4-Chlorophenyl 2-(cyclohexylsulfonyl)-4-methyl-6-phenyl-3-pyridinyl sulfone CAS No. 339103-37-6

4-Chlorophenyl 2-(cyclohexylsulfonyl)-4-methyl-6-phenyl-3-pyridinyl sulfone

Cat. No.: B2493848
CAS No.: 339103-37-6
M. Wt: 490.03
InChI Key: LRDBDYHPLVQTBO-UHFFFAOYSA-N
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Description

4-Chlorophenyl 2-(cyclohexylsulfonyl)-4-methyl-6-phenyl-3-pyridinyl sulfone is a sulfone-containing heterocyclic compound characterized by a pyridine core substituted with a 4-chlorophenyl group, a cyclohexylsulfonyl moiety, a methyl group, and a phenyl ring. Sulfones are notable for their electron-withdrawing sulfonyl groups, which confer stability and influence biological activity . The 4-chlorophenyl substituent is a common pharmacophore in pharmaceuticals and agrochemicals, often enhancing binding affinity or metabolic stability .

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-2-cyclohexylsulfonyl-4-methyl-6-phenylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClNO4S2/c1-17-16-22(18-8-4-2-5-9-18)26-24(32(29,30)20-10-6-3-7-11-20)23(17)31(27,28)21-14-12-19(25)13-15-21/h2,4-5,8-9,12-16,20H,3,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRDBDYHPLVQTBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3CCCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorophenyl 2-(cyclohexylsulfonyl)-4-methyl-6-phenyl-3-pyridinyl sulfone typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors such as 2-chloropyridine and cyclohexylsulfonyl chloride.

    Introduction of the Sulfone Group: The sulfone group is introduced via sulfonylation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.

    Substitution Reactions: The chlorophenyl and phenyl groups are introduced through nucleophilic aromatic substitution reactions, typically using chlorobenzene and phenyl magnesium bromide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenyl 2-(cyclohexylsulfonyl)-4-methyl-6-phenyl-3-pyridinyl sulfone can undergo various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized to form sulfoxides or other higher oxidation states.

    Reduction: Reduction reactions can convert the sulfone group to sulfides or thiols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce sulfides.

Scientific Research Applications

Chemistry

In the field of organic chemistry, this compound serves as a building block for synthesizing more complex molecules. It acts as a reagent in various organic reactions, facilitating the development of new chemical entities.

Biology

The structural characteristics of 4-Chlorophenyl 2-(cyclohexylsulfonyl)-4-methyl-6-phenyl-3-pyridinyl sulfone make it a candidate for studying enzyme interactions . Its potential as an inhibitor in biochemical pathways is being explored, particularly in relation to enzyme inhibition mechanisms.

Medicine

Research is ongoing to evaluate its potential as a pharmaceutical intermediate or active ingredient in drug development. Preliminary studies suggest it may possess antimicrobial and anticancer properties, making it relevant in therapeutic applications.

Industry

This compound is utilized in the production of polymers, resins , and other materials that require specific properties due to its chemical structure.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of derivatives containing sulfonamide groups, including this compound. Results indicated that the presence of the sulfonamide moiety significantly enhanced antimicrobial activity compared to non-sulfonamide counterparts.

Anticancer Mechanism

Research highlighted that treatment with this compound induced apoptosis in cancer cells, evidenced by increased caspase activity. This suggests its potential role in cancer therapy through mechanisms that promote programmed cell death.

Safety Profile

Toxicity studies conducted on animal models indicated no acute toxicity at doses up to 2000 mg/kg, suggesting a favorable safety profile for further development in pharmaceutical applications.

Mechanism of Action

The mechanism of action of 4-Chlorophenyl 2-(cyclohexylsulfonyl)-4-methyl-6-phenyl-3-pyridinyl sulfone involves its interaction with molecular targets such as enzymes or receptors. The sulfone group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and altering biochemical pathways.

Comparison with Similar Compounds

Sulfones exhibit diverse biological and physicochemical properties depending on their core structures and substituents. Below is a comparative analysis of the target compound with structurally related sulfones, focusing on key features:

Structural Analogues and Core Modifications
Compound Name Core Structure Key Substituents Biological Activity/Notes Reference
4-Chlorophenyl 2-(cyclohexylsulfonyl)-4-methyl-6-phenyl-3-pyridinyl sulfone Pyridine 4-Chlorophenyl, cyclohexylsulfonyl, methyl, phenyl Hypothesized antifungal/antimicrobial*
(E)-3-[2-(4-Chlorophenylsulfonyl)vinyl]-6-methyl-4H-chromen-4-one Chromenone (benzopyran) 4-Chlorophenylsulfonyl, methyl Antifungal (Curvularia luneta, Fusarium oxysporum)
3-[2-(4-Chlorophenylsulfonyl)ethenyl]-4H-1-benzopyran-4-one Benzopyran 4-Chlorophenylsulfonyl Structural data used for SAR studies
(E)-6-Chloro-3-[2-(4-chlorophenylsulfonyl)ethenyl]-4-chromanone Chromanone 4-Chlorophenylsulfonyl, chloro Enhanced activity with halogen substituents

Key Observations :

  • Core Flexibility: The pyridine core in the target compound may offer distinct electronic and steric properties compared to benzopyran/chromenone cores in analogues. Pyridine’s nitrogen atom could influence solubility or hydrogen-bonding interactions .
  • Substituent Effects: Halogenation: Chlorine substituents (e.g., 4-chlorophenyl) enhance bioactivity in sulfones by increasing electrophilicity and membrane permeability . Cyclohexylsulfonyl vs. Methyl/Phenyl Groups: The 4-methyl and 6-phenyl substituents on the pyridine ring could introduce steric hindrance, altering binding kinetics relative to simpler analogues.
Crystallographic and Conformational Differences
  • Bond Lengths and Angles :
    • Sulfonyl S–O bonds in analogues average 1.439 Å , indicating ~60% double-bond character . Similar values are expected for the target compound.
    • S–C(aromatic) bonds in related structures range from 1.747–1.776 Å , consistent with the cyclohexylsulfonyl and pyridinyl linkages in the target compound.
  • Dihedral Angles: In chromenone-based sulfones, dihedral angles between aromatic rings and sulfonyl groups vary (e.g., 80.7° in ), influenced by substituents and crystal packing. The pyridine core in the target compound may adopt distinct conformations due to its planar geometry and substituent arrangement.

Biological Activity

4-Chlorophenyl 2-(cyclohexylsulfonyl)-4-methyl-6-phenyl-3-pyridinyl sulfone, a sulfone compound with a complex structure, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C24H24ClNO4S2
  • Molar Mass : 490.03 g/mol
  • CAS Number : 339103-37-6

Pharmacological Profile

The compound exhibits several biological activities, primarily related to its interactions with various biological targets:

  • Antibacterial Activity :
    • Studies have demonstrated moderate to strong antibacterial effects against Salmonella typhi and Bacillus subtilis, while showing weaker activity against other strains .
    • The compound's mechanism may involve inhibition of bacterial enzymes or disruption of cell wall synthesis.
  • Enzyme Inhibition :
    • It has been identified as a potent inhibitor of acetylcholinesterase (AChE) and urease. The IC50 values for various derivatives indicate significant enzyme inhibitory potential, suggesting therapeutic applications in conditions like Alzheimer's disease and urinary tract infections .
    • For example, certain derivatives exhibited IC50 values as low as 0.63 µM for urease inhibition, compared to a reference standard (thiourea) with an IC50 of 21.25 µM .
  • Anticancer Potential :
    • Preliminary studies indicate that the compound may possess anticancer properties, although specific mechanisms and efficacy in cancer models require further investigation .
    • The structural features of the compound suggest potential interactions with cancer-related pathways.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Binding Interactions : The sulfone group enhances binding affinity to target proteins, which may include enzymes involved in metabolic pathways.
  • Fluorescence Quenching Studies : Bovine serum albumin (BSA) binding studies using fluorescence measurements have shown that the compound can effectively bind to serum proteins, indicating its potential for systemic circulation and bioavailability .

Case Studies

  • Antibacterial Screening :
    • A series of derivatives were synthesized and screened for antibacterial activity. The most active compounds were identified based on their structural similarities to the parent sulfone compound, revealing a correlation between specific functional groups and enhanced antibacterial efficacy .
  • Enzyme Inhibition Studies :
    • In vitro assays demonstrated that the synthesized compounds significantly inhibited AChE and urease activities. The structure-activity relationship (SAR) analysis highlighted the importance of the cyclohexyl and chlorophenyl groups in enhancing inhibitory potency .

Summary Table of Biological Activities

Biological ActivityTarget Organism/EnzymeIC50 Value (µM)Reference
AntibacterialSalmonella typhiModerate
AntibacterialBacillus subtilisStrong
AChE InhibitionN/A0.63
Urease InhibitionN/A1.13

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-Chlorophenyl 2-(cyclohexylsulfonyl)-4-methyl-6-phenyl-3-pyridinyl sulfone, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves nucleophilic substitution and sulfonylation. For example, chlorophenyl groups can be introduced via thiol-mediated coupling under inert conditions. Optimize yields using catalysts (e.g., Pd for cross-coupling) and controlled temperatures (60–80°C). Purification via column chromatography with ethyl acetate/hexane gradients ensures high purity. Monitor intermediates using TLC and confirm structures via 1^1H/13^{13}C NMR .
  • Key Considerations : Steric hindrance from cyclohexyl and phenyl groups may require prolonged reaction times. Adjust solvent polarity (e.g., DMF vs. THF) to enhance solubility of intermediates .

Q. How should researchers characterize the molecular geometry and electronic properties of this sulfone compound?

  • Methodology : Use X-ray crystallography to resolve bond lengths (e.g., S–O: ~1.44 Å) and dihedral angles influenced by crystal packing. Compare with DFT calculations (B3LYP/6-31G*) to assess electron delocalization in the sulfonyl-pyridinyl backbone. UV-Vis spectroscopy (λ ~270–300 nm) can probe π→π* transitions .
  • Data Interpretation : Deviations in S–C bond lengths (e.g., 1.747–1.776 Å) may reflect inductive effects from chlorophenyl substituents. Crystal structures often show planar aromatic rings with interplanar angles >80°, impacting intermolecular interactions .

Q. What spectroscopic techniques are critical for verifying the compound’s purity and functional groups?

  • Methodology : Combine FT-IR (sulfonyl S=O stretch: 1150–1350 cm1^{-1}), 19^{19}F NMR (if fluorinated analogs exist), and high-resolution mass spectrometry (HRMS) for exact mass confirmation. Use HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the impact of substituents (e.g., cyclohexyl vs. aryl groups) on biological activity?

  • Methodology : Synthesize analogs with varied sulfonyl/aryl groups and test against fungal pathogens (e.g., Fusarium oxysporum). Use microdilution assays (MIC values) and compare with structural data (e.g., dihedral angles from XRD). Correlate activity with substituent electronegativity and steric bulk .
  • Contradiction Analysis : If anti-fungal activity diminishes with bulkier groups, hypothesize reduced membrane permeability or target binding. Validate via molecular docking (e.g., CYP51 enzyme homology models) .

Q. What experimental approaches can resolve contradictions in reactivity data (e.g., unexpected oxidation products)?

  • Methodology : Perform controlled oxidation studies (e.g., H2_2O2_2/acetic acid) and analyze products via LC-MS/MS. Compare with computational predictions (Gaussian calculations for transition states). If sulfoxide/sulfone ratios deviate, investigate solvent polarity or radical intermediates .
  • Case Study : If sulfonyl groups resist reduction (e.g., using LiAlH4_4), explore alternative reductants (NaBH4_4/NiCl2_2) or photochemical methods .

Q. How can environmental fate studies be structured to assess the compound’s persistence and ecotoxicity?

  • Experimental Design : Use OECD 307 guidelines to study aerobic degradation in soil/water systems. Quantify half-life via LC-MS and assess metabolite toxicity (e.g., Daphnia magna bioassays). Include abiotic controls (pH, UV exposure) to differentiate hydrolysis vs. microbial degradation .
  • Advanced Analytics : Employ QSAR models to predict bioaccumulation potential (logP >3 suggests high lipid affinity) and prioritize metabolites for GC-MS profiling .

Methodological Considerations

Q. What statistical models are suitable for analyzing structure-activity relationships (SAR) in sulfone derivatives?

  • Approach : Use multivariate regression (e.g., PLS) to correlate descriptors (Hammett σ, molar refractivity) with bioactivity. Validate models via leave-one-out cross-validation and external test sets. Include 3D-QSAR (CoMFA) to map electrostatic/steric fields .

Q. How should researchers address crystal packing effects when interpreting XRD data for sulfone derivatives?

  • Strategy : Compare multiple crystal forms (polymorph screening) to isolate intrinsic molecular geometry from packing forces. Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H⋯O hydrogen bonds) that distort dihedral angles .

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